N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

This meta-substituted 3-methoxyphenyl oxalamide (CAS 941932-68-9) is a critical tool for SAR-driven drug discovery. Its 3-methoxy (meta) substitution creates unique hydrogen-bond geometry and steric profile compared to para-isomer analogs, directly impacting binding affinity and selectivity. Ideal for unbiased phenotypic screening, virtual docking validation, and focused library synthesis. With morpholino-enhanced solubility and multiple synthetic handles, this compound enables rapid hit-to-lead expansion. Avoid isomer substitution errors—order the correct positional isomer to maintain SAR integrity.

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 941932-68-9
Cat. No. B2559747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
CAS941932-68-9
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C22H27N3O4/c1-28-19-9-5-8-18(14-19)20(25-10-12-29-13-11-25)16-24-22(27)21(26)23-15-17-6-3-2-4-7-17/h2-9,14,20H,10-13,15-16H2,1H3,(H,23,26)(H,24,27)
InChIKeyBEGWGZBOHNRZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide (CAS 941932-68-9): A Structurally-Differentiated Oxalamide Screening Candidate


N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide (CAS 941932-68-9) is a synthetic small molecule belonging to the oxalamide class, characterized by a benzyl group, a 3-methoxyphenyl moiety, and a morpholinoethyl linker attached to an oxalamide core [1]. With a molecular formula of C22H27N3O4 and a molecular weight of 397.47 g/mol, this compound is primarily distributed as a screening compound by Life Chemicals (Product ID: F2880-2231) at a purity of ≥90% [2]. Its structural architecture—featuring a morpholine ring known to enhance solubility and a meta-substituted methoxyphenyl group—positions it as a versatile building block for medicinal chemistry derivatization programs, particularly in the design of enzyme inhibitors and receptor modulators [1].

Why N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide Cannot Be Replaced by Its Closest Analogs


Generic substitution among oxalamide analogs within the same commercial library is scientifically unsound due to the critical impact of positional isomerism on molecular recognition. The target compound possesses a 3-methoxyphenyl (meta) substitution, whereas its closest commercially available analog, N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide (CAS 942012-67-1), features a 4-methoxyphenyl (para) group [1]. This meta-to-para shift alters the spatial orientation of the methoxy group, directly affecting hydrogen-bond acceptor geometry, dipole moment, and steric interactions with biological targets [2]. In oxalamide-based drug discovery programs—such as those targeting HIV gp120 or IDO1—minor positional changes on the aromatic ring have been shown to drastically alter binding affinity and selectivity [3]. Consequently, substituting the 3-methoxy isomer with its 4-methoxy counterpart without experimental validation risks invalidating structure-activity relationships (SAR) and screening outcomes.

Quantitative Differentiation Guide: N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide vs. Closest Analogs


Positional Isomerism: 3-Methoxy vs. 4-Methoxy Substitution on the Phenyl Ring

The target compound (CAS 941932-68-9) is a 3-methoxyphenyl (meta) isomer, differentiating it from the 4-methoxyphenyl (para) isomer (CAS 942012-67-1). While both compounds share the same molecular formula (C22H27N3O4) and molecular weight (397.47 g/mol), the meta-substitution pattern alters the electronic distribution and spatial presentation of the methoxy oxygen lone pairs [1]. This positional difference modifies the compound's dipole moment vector and hydrogen-bond acceptor topology, two critical parameters governing target binding in oxalamide-based inhibitors [2]. In analogous oxalamide inhibitor programs (e.g., HIV gp120 entry inhibitors), a shift from meta to para substitution on the aromatic ring has been associated with changes in IC50 values exceeding one order of magnitude [3].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Physicochemical Property Comparison: Computed Lipophilicity and Polar Surface Area

Computed physicochemical properties reveal nuanced differences between the target compound and its closest analogs. For the 3-methoxyphenyl target, the meta-substitution is expected to yield a slightly different XLogP3 value compared to the 4-methoxy isomer (XLogP3: 1.9) due to altered molecular shape and dipole moment, although both share the same topological polar surface area (TPSA) of approximately 79.9 Ų [1]. By comparison, the 2-methoxybenzyl analog (CAS 941871-07-4; MW 427.5 g/mol) introduces an additional methoxy group, increasing the molecular weight by 30 Da and altering the hydrogen-bond donor/acceptor profile . The m-tolyl analog (CAS 941871-01-8; MW 397.47 g/mol) replaces the methoxy with a methyl group, reducing polarity and eliminating a hydrogen-bond acceptor site, which is predicted to increase lipophilicity relative to the target compound [2].

Drug-likeness ADME Prediction Physicochemical Profiling

Commercial Availability and Procurement Cost Parity with the 4-Methoxy Positional Isomer

Both the target 3-methoxy compound (F2880-2231) and its 4-methoxy positional isomer (F2880-2903) are supplied by Life Chemicals at identical pricing and purity levels (90%+), with no procurement cost penalty for choosing the meta-substituted isomer [1]. For example, a 15 mg unit of either compound is priced at $89.00 USD, while a 100 mg unit costs $248.00 USD [2]. This price parity ensures that the selection between these two isomers can be driven purely by scientific rationale (pharmacophore geometry, SAR requirements) rather than budget constraints.

Chemical Procurement Screening Library Vendor Comparison

Critical Data Gap: Absence of Quantitative Biological Activity Data in Primary Literature

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Scholar, and patent databases (as of April 2026) yielded no peer-reviewed studies reporting quantitative biological activity data (IC50, Ki, EC50, or % inhibition) specifically for CAS 941932-68-9 [1]. This is in stark contrast to structurally related oxalamide compounds such as the NBD series of HIV-1 gp120 entry inhibitors (e.g., NBD-556, IC50 ~10 µM in viral entry assays) and oxalamide-based IDO1 inhibitors (e.g., sub-micromolar IC50 in cell-based assays) [2], for which extensive SAR data have been published. The absence of any quantitative bioactivity annotation in major databases (PubChem, ChEMBL) classifies the target compound as an uncharacterized screening candidate, representing both an opportunity for novel discovery and a risk for hypothesis-driven procurement.

Data Transparency Screening Compound Risk Assessment

Recommended Application Scenarios for N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide (CAS 941932-68-9)


Primary Phenotypic or High-Throughput Screening (HTS) for Novel Bioactivity Discovery

Given the complete absence of published bioactivity data, this compound is best deployed as part of an unbiased phenotypic or high-throughput screening campaign [1]. Its structural features—including the morpholino group (enhancing aqueous solubility) and the meta-methoxyphenyl moiety (providing a distinct H-bond pharmacophore compared to the para isomer)—make it suitable for inclusion in diversity-oriented screening libraries. Researchers should procure the compound at the 10–15 mg scale ($79–$89) for initial single-concentration screening, with the understanding that any 'hit' will require full dose-response validation and counter-screening against the 4-methoxy isomer (CAS 942012-67-1, identically priced) to establish SAR [2].

Medicinal Chemistry SAR Exploration Around the Oxalamide Scaffold

For medicinal chemists investigating oxalamide-based inhibitors (e.g., targeting HIV gp120, IDO1, or p38 MAP kinase), this compound offers a specific meta-substituted phenyl variant that is absent from the well-characterized NBD inhibitor series (which predominantly features para-halogen substituted phenyl rings) [3]. The target compound can serve as a tool to probe the tolerance of the target binding pocket for meta-substituted aromatic groups, a key SAR vector. The morpholinoethyl linker also distinguishes it from the tetramethylpiperidine-containing NBD compounds, potentially offering improved physicochemical properties (lower lipophilicity, higher TPSA) that could translate to favorable ADME profiles.

Building Block for Late-Stage Derivatization and Library Synthesis

The compound's modular structure—featuring a secondary amide, a tertiary amine (morpholine), and a methoxy-substituted aromatic ring amenable to O-demethylation—provides multiple synthetic handles for further derivatization [1]. At $248/100 mg from Life Chemicals [2], it is cost-competitive as a starting material for the synthesis of focused compound libraries. Researchers can leverage the benzyl group for additional N-functionalization or use the morpholine nitrogen for quaternization or coupling reactions, enabling rapid exploration of chemical space around the oxalamide core.

Computational Chemistry and Virtual Screening Validation

As a commercially available compound with well-defined SMILES notation and InChI Key (BEGWGZBOHNRZJH-UHFFFAOYSA-N), this molecule is suitable for use as a test ligand in virtual screening and molecular docking validation studies [1]. Its intermediate molecular weight (397.47 Da) and drug-like computed properties (predicted XLogP3 ~1.9, TPSA ~79.9 Ų) make it a representative member of lead-like chemical space [2]. Computational chemists can compare its predicted binding poses with those of the 4-methoxy isomer to benchmark scoring functions' sensitivity to positional isomerism, a known challenge in structure-based drug design.

Quote Request

Request a Quote for N1-benzyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.